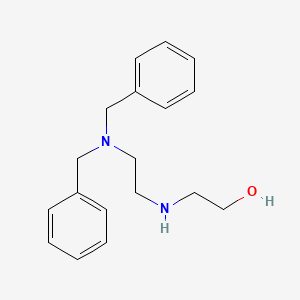
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)-, also known as 2-(Dibenzylamino)ethanol, is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.334 g/mol . This compound is characterized by the presence of two phenylmethyl (benzyl) groups attached to an aminoethyl chain, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- typically involves the reaction of benzyl chloride with ethanolamine, followed by further reactions to introduce the second benzyl group. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The presence of benzyl groups enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(phenylmethyl)amino]-: This compound has a similar structure but with only one benzyl group attached to the aminoethyl chain.
Ethanol, 2-[(2-aminoethyl)amino]-: This compound lacks the benzyl groups and has a simpler structure.
Uniqueness
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- is unique due to the presence of two benzyl groups, which enhance its chemical reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
54119-35-6 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[2-(dibenzylamino)ethylamino]ethanol |
InChI |
InChI=1S/C18H24N2O/c21-14-12-19-11-13-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19,21H,11-16H2 |
InChI Key |
WDVMRLHJCOEKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















